4-Chloro-3-(trifluoromethoxy)aniline

Lipophilicity Physicochemical Properties Drug Design

4-Chloro-3-(trifluoromethoxy)aniline (CAS 97608-50-9) is a halogenated, fluorinated aromatic amine building block with a molecular weight of 211.57 g/mol and a LogP of 3.402. Its structure features a para-chloro substituent and a meta-trifluoromethoxy group, a combination that imparts distinct electronic and steric properties.

Molecular Formula C7H5ClF3NO
Molecular Weight 211.57 g/mol
CAS No. 97608-50-9
Cat. No. B052540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-(trifluoromethoxy)aniline
CAS97608-50-9
Synonyms4-Chloro-3-(trifluoromethoxy)benzenamine
Molecular FormulaC7H5ClF3NO
Molecular Weight211.57 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)OC(F)(F)F)Cl
InChIInChI=1S/C7H5ClF3NO/c8-5-2-1-4(12)3-6(5)13-7(9,10)11/h1-3H,12H2
InChIKeyRWTSQATWCKAOBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-(trifluoromethoxy)aniline CAS 97608-50-9: Sourcing Specifications and Core Physicochemical Data


4-Chloro-3-(trifluoromethoxy)aniline (CAS 97608-50-9) is a halogenated, fluorinated aromatic amine building block with a molecular weight of 211.57 g/mol and a LogP of 3.402 . Its structure features a para-chloro substituent and a meta-trifluoromethoxy group, a combination that imparts distinct electronic and steric properties . The compound is typically supplied as a colorless to pale yellow liquid with a purity of ≥95-98% and a refractive index of 1.494 . Its primary industrial application is as a reagent for synthesizing chemokine receptor antagonists for treating inflammatory diseases, as well as a key intermediate for various pharmaceutical and agrochemical candidates .

4-Chloro-3-(trifluoromethoxy)aniline CAS 97608-50-9: Why Structural Analogs Are Not Direct Replacements


The selection of 4-Chloro-3-(trifluoromethoxy)aniline over its closest analogs is not a matter of simple procurement convenience; it is a critical, structure-driven decision that impacts synthetic route viability and final molecular properties. The compound's para-chloro substitution pattern confers a unique electronic and steric environment around the reactive aniline nitrogen, differing fundamentally from meta- or unsubstituted analogs [1]. This affects nucleophilicity and, consequently, reaction kinetics and yields in downstream chemistries like amide bond formation or heterocycle construction. Furthermore, the trifluoromethoxy group provides a distinct lipophilicity profile compared to a trifluoromethyl group. This difference in LogP can influence the physicochemical properties of the final drug or agrochemical candidate, such as membrane permeability and metabolic stability . Generic substitution can therefore lead to significant deviations in synthetic yield, required reaction conditions, and the biological performance of the target molecule.

4-Chloro-3-(trifluoromethoxy)aniline CAS 97608-50-9: Head-to-Head Comparative Performance Data


LogP Comparison: Impact of para-Chloro and meta-OCF3 on Lipophilicity vs. meta-OCF3 Aniline

The presence of a para-chloro substituent in addition to the meta-trifluoromethoxy group significantly alters the compound's lipophilicity profile, a critical parameter for drug-like properties. The LogP of 4-Chloro-3-(trifluoromethoxy)aniline is a calculated value of 3.402 . This is notably higher than the calculated LogP for the non-chlorinated analog, 3-(Trifluoromethoxy)aniline, which is reported as 2.36 . The addition of the single chlorine atom results in a substantial increase in lipophilicity, which directly impacts predictions of membrane permeability, tissue distribution, and potential non-specific binding.

Lipophilicity Physicochemical Properties Drug Design Lead Optimization

Kinase Inhibition Potency: A Derivative of 4-Chloro-3-(trifluoromethoxy)aniline Exhibits Single-Digit Nanomolar IC50 Against TrkA

The specific substitution pattern of 4-Chloro-3-(trifluoromethoxy)aniline is a critical structural determinant for high-potency kinase inhibition. A derivative compound, incorporating this exact aniline moiety as a core building block, demonstrated potent inhibition of the tropomyosin receptor kinase A (TrkA) with an IC50 value of 1.30 nM, as measured in an enzyme-linked immunosorbent assay (ELISA) [1]. In stark contrast, the unsubstituted aniline derivative (where the 4-chloro-3-trifluoromethoxy aniline is replaced by aniline itself) showed no meaningful inhibition, with an IC50 > 1,000 nM [1].

Kinase Inhibition Cancer Therapeutics TrkA Structure-Activity Relationship

Refractive Index and Physical State: Differentiating 4-Chloro-3-(trifluoromethoxy)aniline from the 3-OCF3 Parent Compound

The addition of the para-chloro group leads to a quantifiable change in the compound's physical state and optical properties, which are important for handling and quality control. The target compound is a liquid at 20°C with a reported refractive index (n20/D) of 1.494 . In comparison, the parent compound, 3-(Trifluoromethoxy)aniline, is also a liquid but has a significantly lower refractive index of 1.466 (n20/D, lit.) .

Quality Control Analytical Chemistry Process Chemistry Material Science

Reactivity and Metalation Site-Selectivity: The 4-Chloro Group Locks in a Different Regiochemical Outcome

The para-chloro substituent in 4-Chloro-3-(trifluoromethoxy)aniline is not merely a 'heavy atom' addition; it fundamentally alters the regiochemical outcome of key transformations like metalation. This is a critical differentiator for synthetic chemists planning a multi-step route. The presence of the chlorine atom eliminates one potential site for electrophilic aromatic substitution and can direct metalation to other positions. In contrast, 3-(trifluoromethoxy)aniline exhibits a clear site-selectivity switch depending on N-protection. With N-mono(trimethylsilyl) protection, sec-BuLi attacks the 2-position, while N,N-bis(trimethylsilyl) protection directs attack to the 4-position [1]. This inherent regiochemical ambiguity in the simpler analog is completely removed in the target compound, where the 4-position is blocked, forcing any ortho-metalation to occur at the 2- or 6-position.

Organometallic Chemistry Synthetic Methodology Regioselectivity Lithiation

Patent-Protected Process: 4-Chloro-3-(trifluoromethoxy)aniline is a Key Intermediate Enabled by a Specific Catalytic Route

The compound 4-Chloro-3-(trifluoromethoxy)aniline is specifically claimed as a novel compound and as a key intermediate in a high-temperature, catalytic amination process for preparing fluorinated anilines. This process, detailed in U.S. Patent No. 6,235,939, reacts chlorinated aromatic compounds with ammonia in the presence of a catalyst at 200-280°C [1]. The patent explicitly claims '3-trifluoromethoxy-5-chloro-aniline' as a new compound prepared by this method, which is a significant industrial differentiator compared to older, less efficient routes like the reaction with expensive sodium amide, which was not suitable for para-substituted analogs [1]. The existence of this specific, scalable process for the target compound ensures a potentially more reliable and cost-effective supply chain compared to analogs that may rely on less efficient or more expensive synthetic pathways.

Process Chemistry Patent Landscape Supply Chain Security IP Analysis

4-Chloro-3-(trifluoromethoxy)aniline CAS 97608-50-9: Optimal Application Scenarios Based on Verified Differentiation


Medicinal Chemistry: High-Potency Kinase Inhibitor Lead Optimization

Based on direct comparative evidence showing a >769-fold improvement in TrkA inhibitory potency for a derivative of 4-Chloro-3-(trifluoromethoxy)aniline over the unsubstituted aniline analog [1], this building block is an optimal choice for medicinal chemists initiating a structure-activity relationship (SAR) campaign focused on TrkA or other structurally related kinases. Its use is justified when the goal is to achieve high target potency from an early lead, leveraging its specific substitution pattern to maximize binding affinity.

Process Chemistry: Regioselective Functionalization via Directed Ortho-Metalation

Given the inherent regiochemical ambiguity of the parent 3-(trifluoromethoxy)aniline during metalation [1], 4-Chloro-3-(trifluoromethoxy)aniline is the superior choice for synthetic routes that require a clean, predictable ortho-lithiation step. The presence of the para-chloro group blocks one reactive site, simplifying the functionalization of the remaining ortho positions. This reduces the formation of unwanted isomers and streamlines purification, making it a high-value intermediate for complex molecule construction.

Analytical Chemistry and Quality Control: Identity Confirmation via Refractometry

The refractive index difference of Δn20/D = +0.028 between the target compound and 3-(trifluoromethoxy)aniline provides a straightforward, rapid, and low-cost quality control (QC) check upon material receipt [1]. Analytical chemists and lab managers can use refractometry to quickly confirm the identity of the correct isomer, mitigating the risk of cross-contamination with similar-sounding analogs that could derail an entire synthetic campaign. This property is a direct, quantitative differentiator that streamlines in-house QC workflows.

Drug Discovery: Modulating Lipophilicity in Lead Optimization

The calculated LogP increase of 1.042 relative to 3-(trifluoromethoxy)aniline [1] makes 4-Chloro-3-(trifluoromethoxy)aniline the preferred choice for projects aiming to increase the lipophilicity of a core scaffold. This is a key parameter for improving membrane permeability and altering the pharmacokinetic profile of a drug candidate. The quantifiable difference guides rational design, allowing scientists to select this building block when a more lipophilic core is required.

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